Cas no 1660963-42-7 (Olafertinib)

Olafertinib structure
Produktname:Olafertinib
Olafertinib Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- RX-518
- N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide
- EGFR-IN-3
- 708TLB8J3Y
- AK543910
- 2-Propenamide, N-[3-[2-[[2,3-difluoro-4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-8-quinazolinyl]phenyl]-
- 2-Propenamide, N-(3-(2-((2,3-difluoro-4-(4-(2-hydroxyethyl)-1-piperazinyl)phenyl)amino)-8-quinazolinyl)phenyl)-
- N-[3-[2-[[2,3-difluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]phenyl]amino]quinazolin-8-yl]phenyl]ac
- N-[3-[2-[2,3-Difluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]quinazolin-8-yl]phenyl]prop-2-enam
- Olafertinib
- Example 153 (US20170050936A1)
- DS-19272
- CK 101
- MFCD30345533
- BCP19075
- HY-19815
- AC-35884
- Example 153 [US20170050936A1]
- C29H28F2N6O2
- RX518
- SCHEMBL16514522
- EX-A1142
- UNII-708TLB8J3Y
- CK101
- RX518(CK-101:EGFR-IN-3)?
- CHEMBL4297486
- OLAFERTINIB [WHO-DD]
- CS-0016788
- 1660963-42-7
- GTPL9863
- US10172868, Compound C151
- IDRGFNPZDVBSSE-UHFFFAOYSA-N
- N-(3-(2-(2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenylamino)quinazolin-8-yl)phenyl)acrylamide
- RX 518;RX518;EGFR-IN-3;CK101;CK-101;CK 101
- RX518(CK-101)
- F17404
- [(6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetic acid
- 145379-14-2
- OLAFERTINIB [INN]
- CK-101
- N-{3-[2-({2,3-difluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]phenyl}amino)quinazolin-8-yl]phenyl}prop-2-enamide
- BDBM318916
- AKOS030632731
- N-[3-[2-[[2,3-difluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]phenyl]amino]quinazolin-8-yl]phenyl]acrylamide
- EGFR Mutant-specific Inhibitor CK-101
- N-[3-[2-[2,3-difluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]quinazolin-8-yl]phenyl]prop-2-enamide
- J-690231
-
- MDL: MFCD30345533
- Inchi: 1S/C29H28F2N6O2/c1-2-25(39)33-21-7-3-5-19(17-21)22-8-4-6-20-18-32-29(35-28(20)22)34-23-9-10-24(27(31)26(23)30)37-13-11-36(12-14-37)15-16-38/h2-10,17-18,38H,1,11-16H2,(H,33,39)(H,32,34,35)
- InChI-Schlüssel: IDRGFNPZDVBSSE-UHFFFAOYSA-N
- Lächelt: FC1C(=C(C([H])=C([H])C=1N1C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])O[H])C([H])([H])C1([H])[H])N([H])C1=NC([H])=C2C([H])=C([H])C([H])=C(C3C([H])=C([H])C([H])=C(C=3[H])N([H])C(C([H])=C([H])[H])=O)C2=N1)F
Berechnete Eigenschaften
- Genaue Masse: 530.22418048g/mol
- Monoisotopenmasse: 530.22418048g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 39
- Anzahl drehbarer Bindungen: 8
- Komplexität: 815
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 93.6
- XLogP3: 4.3
Olafertinib Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Olafertinib Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0255-50 mg |
Olafertinib |
1660963-42-7 | 98.43% | 50mg |
¥8800.00 | 2022-02-28 | |
DC Chemicals | DC10479-250 mg |
RX518(CK-101) |
1660963-42-7 | >98% | 250mg |
$1500.0 | 2022-03-01 | |
Chemenu | CM210973-250mg |
N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide |
1660963-42-7 | 97% | 250mg |
$*** | 2023-03-30 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci22506-10mg |
EGFR-IN-3 |
1660963-42-7 | 98% | 10mg |
¥2584.00 | 2023-09-09 | |
MedChemExpress | HY-19815-5mg |
Olafertinib |
1660963-42-7 | 99.41% | 5mg |
¥1200 | 2024-04-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0255-25mg |
Olafertinib |
1660963-42-7 | 98.43% | 25mg |
¥ 3291 | 2023-09-07 | |
ChemScence | CS-0016788-100mg |
Olafertinib |
1660963-42-7 | 99.41% | 100mg |
$1400.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci22506-100mg |
EGFR-IN-3 |
1660963-42-7 | 98% | 100mg |
¥9936.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N75900-25mg |
N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide |
1660963-42-7 | 25mg |
¥1526.0 | 2021-09-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E881610-5mg |
EGFR-IN-3 |
1660963-42-7 | ≥99% | 5mg |
¥2,257.20 | 2022-01-13 |
Olafertinib Verwandte Literatur
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
1660963-42-7 (Olafertinib) Verwandte Produkte
- 24431-27-4(2-(4-Ethylphenoxy)acetic Acid)
- 2059965-87-4(3a-(Bromomethyl)-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyran)
- 1806011-87-9(3-Bromo-2-cyano-6-fluoro-4-(trifluoromethoxy)pyridine)
- 2763965-37-1(2-[3-(4-Fluorophenyl)-1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl]acetic acid)
- 1306738-88-4(2-{5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide)
- 1807226-03-4(3-Bromo-6-cyano-2-(hydroxymethyl)phenylacetic acid)
- 2229274-21-7({1-(3,4,5-trifluorophenyl)methylcyclopropyl}methanol)
- 1779460-34-2(methyl 2-amino-2-1-(2-chlorophenyl)cyclopropylacetate)
- 144056-13-3(3-bromo-5-(trimethylsilyl)pyridine)
- 95537-93-2(Anisaldehyde-13C)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1660963-42-7)Olafertinib

Reinheit:99%/99%/99%
Menge:250mg/100mg/50mg
Preis ($):779.0/459.0/268.0